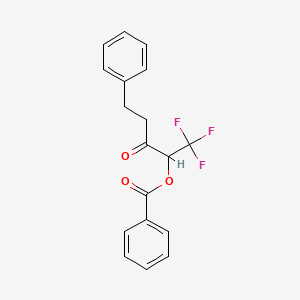
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- is a complex organic compound with the molecular formula C17H13F3O3. This compound is characterized by the presence of a trifluoromethyl group, a benzoyloxy group, and a phenyl group attached to a pentanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pentanone with benzoyl chloride in the presence of a base to form the benzoyloxy derivative. This intermediate is then reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential pharmacological properties, including its effects on biological systems.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyloxy group may interact with specific binding sites on enzymes, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simpler ketone with similar reactivity but lacking the benzoyloxy and trifluoromethyl groups.
3-Pentanone: Another structural isomer with different chemical properties.
Benzoyl Chloride: A reagent used in the synthesis of benzoyloxy derivatives.
Uniqueness
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- is unique due to the presence of both benzoyloxy and trifluoromethyl groups, which impart distinct chemical and physical properties
This detailed article provides a comprehensive overview of 3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
502765-82-4 |
|---|---|
Molecular Formula |
C18H15F3O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(1,1,1-trifluoro-3-oxo-5-phenylpentan-2-yl) benzoate |
InChI |
InChI=1S/C18H15F3O3/c19-18(20,21)16(24-17(23)14-9-5-2-6-10-14)15(22)12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
InChI Key |
HQJXRPPSHQZFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(C(F)(F)F)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















